Tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate
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Overview
Description
Tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of a carbamate moiety, which is further connected to a tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate typically involves the reaction of 1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for monitoring and controlling the reaction parameters. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The purification steps may involve crystallization or recrystallization techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Substituted carbamates
Scientific Research Applications
Tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate
- Tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-yl)carbamate
- Tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-yl)carbamate
Uniqueness
Tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate is unique due to its specific substitution pattern on the tetrahydroquinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-8-4-7-11-10(12)6-5-9-15-11/h4,7-8,15H,5-6,9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVRSCVUIGOYJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1CCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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